Piperocaine hydrochloride
Overview
Description
Piperocaine is a local anesthetic drug developed in the 1920s . It is used as its hydrochloride salt for infiltration and nerve blocks . The molecular formula of Piperocaine is C16H23NO2 .
Synthesis Analysis
Piperocaine is synthesized through alkylation between 3-chloropropyl benzoate and Pipicoline . This process provides piperocaine .
Molecular Structure Analysis
The molecular formula of Piperocaine is C16H23NO2 . Its average mass is 261.359 Da and its monoisotopic mass is 261.172882 Da . The 3D model of Piperocaine can be found on the Wikipedia page .
Chemical Reactions Analysis
Piperocaine has been found to impact the ion channel of the acetylcholine receptor without preventing action potential activity in nerve or muscle . It reversibly depressed the peak amplitude of endplate currents (EPCs) in a dose-dependent manner, suggesting its role in modulating ion channel activity .
Physical And Chemical Properties Analysis
Piperocaine has a density of 1.0±0.1 g/cm3, a boiling point of 372.3±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. Its enthalpy of vaporization is 61.9±3.0 kJ/mol and its flash point is 127.6±14.0 °C.
Scientific Research Applications
Thermal Properties and Medicinal Applications
Piperocaine hydrochloride's scientific research applications are diverse, particularly in understanding its thermal properties and potential medicinal uses. Gupta et al. (2020) investigated the specific heat capacity of biologically and medicinally important compounds, including lidocaine hydrochloride and β-Piperine. They utilized Differential Scanning Calorimetry (DSC) to study these compounds, highlighting the importance of understanding the thermal behavior of drug molecules for their efficient application in medicine. This research suggests that piperocaine hydrochloride, similar to these compounds, could have significant applications in understanding drug solubility and stability at different temperatures, which is crucial for drug formulation and delivery (Gupta et al., 2020).
Interaction with Proteins and Antimicrobial Properties
Zsila et al. (2005) demonstrated the interaction of β-Piperine, a compound structurally related to piperocaine, with bovine beta-lactoglobulin, a major whey protein in milk. This study, using Circular Dichroism (CD) spectroscopy and molecular modeling, revealed the non-covalent association of piperine with proteins, suggesting potential applications in drug delivery systems and pharmaceutical formulations (Zsila, Hazai, & Sawyer, 2005).
Anti-Tumor and Anti-Inflammatory Activities
Lai et al. (2012) investigated the effects of piperine on tumor growth and metastasis in vitro and in vivo in a murine breast cancer model. This study provides insights into the potential use of piperine and, by extension, related compounds like piperocaine hydrochloride, in cancer treatment (Lai et al., 2012). Similarly, Stojanović-Radić et al. (2019) reviewed the bioactivity of piperine, highlighting its immunomodulatory, hepatoprotective, antioxidant, and antitumor activities. This suggests the potential of piperocaine hydrochloride in similar therapeutic applications (Stojanović-Radić et al., 2019).
Future Directions
The field of drug conjugates as drug delivery systems for the treatment of cancer continues to advance with the application of new technologies supporting the development of new PDC modalities . Piperocaine has demonstrated inhibitory effects on tumor invasion and migration in studies involving human fibrosarcoma HT-1080 cells . These findings point to its potential in cancer therapy, especially in managing tumor metastasis .
properties
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-8-5-6-11-17(14)12-7-13-19-16(18)15-9-3-2-4-10-15;/h2-4,9-10,14H,5-8,11-13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGQNYQJIUMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32248-37-6 (Parent) | |
Record name | Piperocaine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2046709 | |
Record name | Piperocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperocaine hydrochloride | |
CAS RN |
24561-10-2, 533-28-8 | |
Record name | Piperocaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24561-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperocaine hydrochloride [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperocaine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024561102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperocaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperocaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(2-METHYLPIPERIDINO)-PROPYL BENZOATE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIPEROCAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2RH0XR1MB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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